![molecular formula C19H13ClFNO B4896538 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of benzoquinolinone derivatives and has been found to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, but it has been proposed that the compound exerts its biological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of various enzymes, including cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for use in lab experiments, including its potent biological activity, relatively simple synthesis, and low toxicity. However, the compound has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
For research on 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include the development of novel analogs with improved activity and the evaluation of its efficacy in animal models of disease. This compound also has potential applications in drug delivery systems and nanotechnology, which warrant further investigation.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized through a multistep process that involves the condensation of 2-chloro-6-fluoroaniline and 2-cyanoacetamide, followed by cyclization and reduction reactions. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess antiviral activity against Hepatitis C virus and Dengue virus, making it a promising candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-13-6-3-7-14(21)19(13)16-10-17(23)18-12-5-2-1-4-11(12)8-9-15(18)22-16/h1-9,16,22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZGMRJECJFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

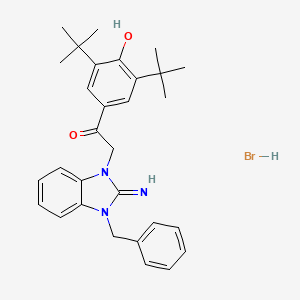
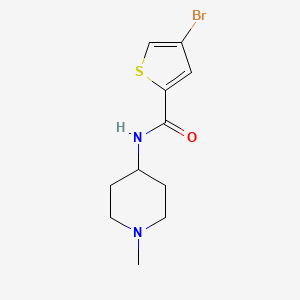

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

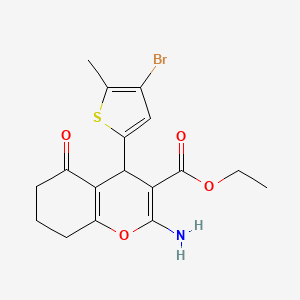
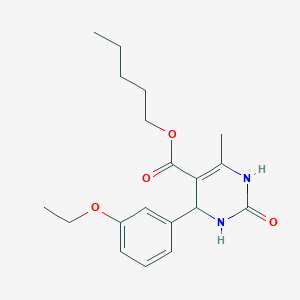
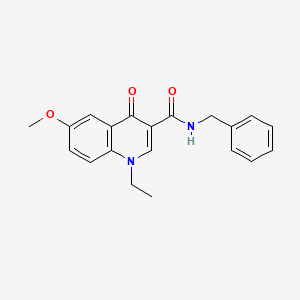
![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4896507.png)
![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)